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2-(But-3-en-1-yl)thiolane-2-carbaldehyde

Cat. No.: B13269319
M. Wt: 170.27 g/mol
InChI Key: RVCUASYNWNCUBF-UHFFFAOYSA-N
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Description

Significance of Thiolane Ring Systems in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, form the largest and most varied class of organic compounds. mdpi.com Among these, sulfur-containing heterocycles are a significant subgroup. The thiolane ring, also known as tetrahydrothiophene, is a five-membered saturated ring containing one sulfur atom. nih.gov Unlike its aromatic counterpart, thiophene (B33073), the saturated thiolane ring is not flat and behaves chemically like an acyclic sulfide (B99878), offering stability and a defined three-dimensional structure. mdpi.comwikipedia.org

The thiolane moiety is a key structural feature in various natural products and biologically active molecules. Its presence can influence a molecule's polarity, conformation, and ability to interact with biological targets. In synthetic chemistry, the thiolane ring can be prepared through methods such as the hydrogenation of furan (B31954) to tetrahydrofuran, which can then be converted to thiolane. mdpi.com

Role of Aldehyde Functionalities as Synthetic Intermediates

The aldehyde functional group (–CHO) is one of the most versatile functionalities in organic synthesis. Aldehydes are highly reactive and serve as crucial intermediates for a wide array of chemical transformations. smolecule.comresearchgate.net Their reactivity stems from the polar carbon-oxygen double bond, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. smolecule.com

Key reactions involving aldehydes include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles like Grignard reagents and organolithium compounds to form new carbon-carbon bonds, leading to secondary alcohols.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols. smolecule.com

Wittig Reaction: Reaction with phosphorus ylides converts the carbonyl group into a carbon-carbon double bond, a fundamental transformation for alkene synthesis.

Imines and Enamines Formation: Condensation with primary or secondary amines yields imines (Schiff bases) and enamines, respectively, which are important intermediates for creating nitrogen-containing compounds. smolecule.com

Aldol (B89426) Condensation: Under basic or acidic conditions, aldehydes can react with enolates (from ketones or other aldehydes) to form β-hydroxy carbonyl compounds. smolecule.com

This extensive reactivity makes the aldehyde group a powerful tool for molecular construction, allowing chemists to build complex carbon skeletons and introduce diverse functional groups. researchgate.net

Contextualization of 2-(But-3-en-1-yl)thiolane-2-carbaldehyde within Contemporary Organic Synthesis

This compound emerges as a molecule of significant synthetic interest due to the combination of its three distinct functional components. This trifunctional nature positions it as a versatile synthetic intermediate.

The thiolane ring provides a stable, non-aromatic heterocyclic core.

The aldehyde group at the 2-position acts as a primary reactive site, enabling a multitude of transformations as detailed above. Its attachment to a quaternary carbon (C2 of the thiolane ring) prevents enolization at that position, which can offer specific reactivity pathways.

The but-3-en-1-yl side chain introduces a terminal alkene. This double bond serves as another handle for functionalization, separate from the aldehyde. It can participate in reactions such as hydrogenation, halogenation, epoxidation, hydroboration-oxidation, and olefin metathesis, allowing for the extension and modification of the side chain.

The strategic placement of these groups allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the others remain protected or unreactive, enabling the stepwise and controlled construction of highly complex molecules.

Overview of Research Scope and Objectives for this compound

Given the compound's novel structure, a dedicated research program would likely focus on several key objectives to unlock its synthetic potential.

Primary Research Objectives:

Development of Efficient Synthetic Routes: The first objective would be to establish a reliable and high-yielding synthesis for this compound itself. This could potentially involve the α-alkylation of a suitable thiolane precursor with a butenyl halide, followed by the introduction of the carbaldehyde group.

Exploration of Orthogonal Reactivity: A central goal would be to systematically investigate the selective reactions of the aldehyde and alkene functionalities. This would involve mapping out conditions that allow for the transformation of one group while leaving the other intact, thereby establishing its utility as a versatile building block.

Synthesis of Novel Heterocyclic Scaffolds: The compound could be used as a starting point for creating more complex, polycyclic, or macrocyclic structures. For instance, intramolecular reactions involving both the aldehyde and the alkene could lead to novel fused or bridged ring systems containing the thiolane core.

Application in Target-Oriented Synthesis: A long-term objective would be to apply this building block in the total synthesis of complex natural products or in the creation of libraries of novel compounds for biological screening, leveraging the unique combination of a sulfur heterocycle and versatile functional groups. ijrpr.commdpi.com

The exploration of this compound aligns with the broader goals of modern organic chemistry to develop novel, multifunctional reagents that can streamline the synthesis of complex and potentially valuable molecules. researchgate.net

Data Tables

To provide context for the properties of the subject compound, the following tables detail the physicochemical properties of the parent thiolane molecule and summarize the key reactions of the aldehyde functional group.

Table 1: Physicochemical Properties of Thiolane (Tetrahydrothiophene) Data sourced from PubChem. nih.gov

PropertyValue
Molecular Formula C₄H₈S
Molecular Weight 88.17 g/mol
Appearance Colorless liquid
Boiling Point 119 °C (246 °F)
Density 0.999 g/mL
Solubility in Water Insoluble

Table 2: Common Synthetic Transformations of the Aldehyde Group This table summarizes the versatility of the carbaldehyde functionality as a synthetic intermediate.

Reaction TypeReagent(s)Product Type
Oxidation KMnO₄, CrO₃, Ag₂OCarboxylic Acid
Reduction NaBH₄, LiAlH₄Primary Alcohol
Grignard Reaction R-MgBrSecondary Alcohol
Wittig Reaction Ph₃P=CHRAlkene
Reductive Amination R₂NH, NaBH₃CNAmine
Acetal Formation R-OH, H⁺Acetal (Protecting Group)
Aldol Condensation Base or Acid, Ketone/Aldehydeβ-Hydroxy Carbonyl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14OS B13269319 2-(But-3-en-1-yl)thiolane-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-but-3-enylthiolane-2-carbaldehyde

InChI

InChI=1S/C9H14OS/c1-2-3-5-9(8-10)6-4-7-11-9/h2,8H,1,3-7H2

InChI Key

RVCUASYNWNCUBF-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCCS1)C=O

Origin of Product

United States

Chemical Transformations and Reactivity of 2 but 3 En 1 Yl Thiolane 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group, positioned at a quaternary carbon adjacent to the sulfur atom in the thiolane ring, is the primary site for a variety of nucleophilic and redox reactions. Its reactivity is influenced by the electronic effects of the thioether and the steric hindrance imposed by the adjacent butenyl group and the ring structure.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Reactions)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental process, known as nucleophilic addition, converts the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center. libretexts.org While the general principles of nucleophilic addition apply, the specific environment of 2-(But-3-en-1-yl)thiolane-2-carbaldehyde introduces steric factors that can influence reaction rates.

Schiff Base Formation: A key condensation reaction for aldehydes is the formation of Schiff bases (or imines) through reaction with primary amines. eajournals.org The process is initiated by the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. researchgate.net This reaction is widely used in the synthesis of various organic compounds and ligands for metal complexes. nih.govoncologyradiotherapy.comorientjchem.org For example, thiophene-2-carboxaldehyde readily condenses with various anilines in an ethanol (B145695) medium to yield the corresponding Schiff bases. orientjchem.org

Aldol Reactions: The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com The subject molecule, this compound, lacks alpha-hydrogens on the carbon adjacent to the carbonyl group and therefore cannot enolize to act as the nucleophilic partner. However, it can serve as an excellent electrophile in crossed aldol condensations. In a crossed aldol reaction, a non-enolizable aldehyde reacts with an enolizable ketone or another aldehyde in the presence of a base. wikipedia.org The enolate of the partner compound attacks the carbonyl of the thiolane derivative, leading to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate upon heating to yield an α,β-unsaturated product. masterorganicchemistry.comkhanacademy.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions
Reaction TypeTypical ReagentsExpected Product TypeKey Features
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)Formation of a C=N double bond; elimination of water.
Crossed Aldol CondensationEnolizable Aldehyde/Ketone, Base (e.g., NaOH)β-Hydroxy Aldehyde/Ketone or α,β-Unsaturated Aldehyde/KetoneThe title compound acts as the electrophile; forms a new C-C bond. nsf.gov
Grignard ReactionGrignard Reagent (R-MgBr)Secondary AlcoholIrreversible C-C bond formation. youtube.com

Oxidation and Reduction Reactions

Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid. libretexts.org This transformation can be achieved using a variety of oxidizing agents. Mild reagents are often employed to selectively oxidize aldehydes without affecting other functional groups, such as the alkene in the butenyl side chain. Tollens' reagent, which contains the diamminesilver(I) complex, is a classic example used in a qualitative test where a silver mirror is produced upon reaction with an aldehyde. libretexts.orgkhanacademy.org

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol. This is a common transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of this conversion. libretexts.org Sodium borohydride is generally considered a milder reagent and is highly chemoselective, typically reducing aldehydes and ketones without affecting less reactive functional groups like alkenes, making it suitable for the selective reduction of the aldehyde in this compound. libretexts.orgnih.gov

Table 2: Common Oxidation and Reduction Reactions of the Aldehyde Moiety
TransformationTypical ReagentsExpected ProductNotes
OxidationTollens' Reagent ([Ag(NH₃)₂]⁺), KMnO₄, CrO₃2-(But-3-en-1-yl)thiolane-2-carboxylic acidConverts the aldehyde group to a carboxylic acid. libretexts.org
ReductionSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)(2-(But-3-en-1-yl)thiolan-2-yl)methanolConverts the aldehyde group to a primary alcohol. NaBH₄ is selective for the carbonyl over the alkene. libretexts.org

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgtcichemicals.comlibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes to produce alkenes. wikipedia.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org The HWE reaction typically shows excellent stereoselectivity, favoring the formation of (E)-alkenes, especially with stabilized phosphonates. nrochemistry.comresearchgate.net For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can be employed. nrochemistry.comyoutube.com

Table 3: Olefination Reactions of the Aldehyde Moiety
ReactionKey ReagentIntermediatePrimary Product Stereochemistry
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)Oxaphosphetane(Z)-alkene with unstabilized ylides; (E)-alkene with stabilized ylides. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE)Phosphonate CarbanionOxaphosphetanePredominantly (E)-alkene. wikipedia.org
Still-Gennari HWE ModificationElectron-withdrawing phosphonate (e.g., trifluoroethyl)OxaphosphetanePredominantly (Z)-alkene. youtube.com

Reactions of the But-3-en-1-yl Alkene Group

The terminal double bond of the but-3-en-1-yl side chain provides a second site for reactivity, primarily involving reactions with electrophiles and participation in cycloadditions.

Electrophilic Additions to the Terminal Alkene

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. In an electrophilic addition reaction, the π-bond acts as a nucleophile, breaking to form a new sigma bond with the electrophile. This process generates a carbocation intermediate, which is then attacked by a nucleophile to complete the addition.

When an unsymmetrical reagent like a hydrogen halide (H-X) is added across the double bond, the reaction typically follows Markovnikov's rule. The rule states that the hydrogen atom of the H-X adds to the carbon atom of the double bond that already has more hydrogen atoms. This regioselectivity arises from the formation of the more stable carbocation intermediate (in this case, a secondary carbocation over a primary one).

Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)

The terminal alkene can function as a dipolarophile in 1,3-dipolar cycloaddition reactions, which are a class of [3+2] cycloadditions. uchicago.edu This type of reaction involves the concerted addition of a 1,3-dipole (a molecule with three atoms and delocalized π-electrons over those atoms) to the alkene. The reaction proceeds through a cyclic transition state to form a five-membered heterocyclic ring. wikipedia.org For example, a nitrone can react with the alkene to form an isoxazolidine. wikipedia.orgresearchgate.net These reactions are highly valuable in synthesis as they can build complex ring systems with high stereospecificity in a single step. acs.orgscispace.com The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org

Table 4: Representative Reactions of the Alkene Group
Reaction TypeTypical ReagentsExpected Product TypeKey Features
Electrophilic Addition (Hydrohalogenation)H-Br, H-ClHaloalkaneFollows Markovnikov's rule, proceeding via the more stable carbocation.
Electrophilic Addition (Halogenation)Br₂, Cl₂Vicinal DihaloalkaneProceeds via a cyclic halonium ion intermediate.
[3+2] Cycloaddition1,3-Dipole (e.g., Nitrone, Azide)Five-membered heterocycleConcerted mechanism; forms two new sigma bonds. uchicago.edu

Olefin Functionalization (e.g., Hydroboration, Epoxidation)

The butenyl side chain of this compound possesses a terminal double bond, which is a prime site for a variety of functionalization reactions.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. Treatment of the terminal alkene with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, would be expected to yield the corresponding primary alcohol. The regioselectivity of the hydroboration step typically places the boron atom on the less substituted carbon of the double bond.

Epoxidation: The transformation of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would introduce a reactive three-membered oxirane ring at the terminus of the butenyl chain, providing a handle for further nucleophilic ring-opening reactions.

A summary of expected olefin functionalization reactions is presented below:

ReactionReagentsExpected Product Functional Group
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHPrimary Alcohol
Epoxidationm-CPBAEpoxide

Transformations of the Thiolane Ring System

The thiolane ring, a saturated five-membered sulfur-containing heterocycle, can undergo various transformations, including ring expansion, contraction, and reactions involving the sulfur atom.

Ring Expansion and Contraction Strategies

While specific examples for this compound are not documented, general strategies for ring expansion and contraction of cyclic systems could theoretically be applied. Ring expansion of thiophenes to larger sulfur-containing rings has been reported using specific reagents, such as certain aluminium(I) complexes, though this applies to aromatic thiophenes and not saturated thiolanes.

Photochemical methods have also been employed for the ring contraction of saturated heterocycles like thianes to form cyclopentane (B165970) thiol derivatives. Such strategies often involve the generation of radical intermediates. The applicability of these methods to the specific substrate would require experimental validation.

Sulfur Heteroatom Reactivity

The sulfur atom in the thiolane ring is a potential site for chemical modification. As a sulfide (B99878), it can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. For instance, mild oxidation could yield the corresponding sulfoxide, while stronger oxidation would lead to the sulfone. These transformations would significantly alter the electronic properties and reactivity of the heterocyclic ring.

Furthermore, the sulfur atom in sulfides can act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium (B1226848) salts.

Reactivity at the Thiolane C-2 Position and Quaternary Carbon Center

The C-2 position of the thiolane ring is a quaternary carbon, substituted with both an aldehyde and a butenyl group. This structural feature presents unique reactivity challenges and opportunities. The absence of a proton at this position prevents reactions that rely on enolization at C-2.

Reactivity will be dominated by the aldehyde group. Standard aldehyde chemistry, such as nucleophilic addition, reduction to an alcohol, and oxidation to a carboxylic acid, would be expected. The steric hindrance imposed by the quaternary center might influence the rates of these reactions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for the transformations of this compound are not available. However, the mechanisms of the fundamental reactions discussed above are well-established in organic chemistry.

Hydroboration proceeds through a concerted, syn-addition of the B-H bond across the alkene, typically involving a four-membered transition state.

Epoxidation with peroxy acids is generally believed to occur via a concerted "butterfly" mechanism.

Sulfide oxidation mechanisms depend on the oxidant used but often involve nucleophilic attack of the sulfur atom on the oxidant.

Computational studies could provide valuable insights into the specific transition states and reaction pathways for this molecule, taking into account the influence of its unique combination of functional groups.

Stereochemical Considerations for 2 but 3 En 1 Yl Thiolane 2 Carbaldehyde

Chiral Center at Thiolane C-2

The creation of the C-2 quaternary stereocenter is the pivotal aspect of synthesizing stereoisomerically pure 2-(but-3-en-1-yl)thiolane-2-carbaldehyde. The steric hindrance around this center necessitates carefully designed synthetic strategies to control its three-dimensional arrangement. nih.govoaepublish.com

Achieving control over the stereochemistry at C-2 requires either a diastereoselective or an enantioselective approach. Enantiomerically pure tertiary thiols and their derivatives pose a major synthetic challenge, and few methods are suitable for their asymmetric preparation. beilstein-journals.org

Potential strategies for the enantioselective synthesis of the thiolane ring could involve:

Intramolecular Cyclization: An acyclic precursor containing a thiol group and a suitable electrophilic center could undergo an intramolecular cyclization. For instance, a Michael addition of a thiol to an α,β-unsaturated aldehyde could form the thiolane ring. If a chiral catalyst is employed, this cyclization can proceed enantioselectively.

Domino Reactions: Multi-step, one-pot domino reactions are attractive for building complex heterocyclic systems. acs.org An organocatalytic domino sequence, such as a thia-Michael/aldol (B89426) cascade, could construct the substituted thiolane scaffold with high stereocontrol. acs.org

[3+2] Annulation Reactions: The reaction between a three-carbon building block and a sulfur-containing two-atom component could form the five-membered ring. Chiral N-heterocyclic carbene (NHC) catalysts have been used in atroposelective [3+2] annulation reactions to create sulfur-containing heterocycles with high optical purity. rsc.org

A widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.org This auxiliary guides the stereochemical outcome of a subsequent reaction and is later removed. wikipedia.org For the synthesis of this compound, a prochiral precursor could be covalently attached to a chiral auxiliary. The formation of the C-2 stereocenter would then proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary.

A hypothetical route could involve:

Attachment of a precursor, such as a thiolane-2-carboxylic acid derivative, to a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov

Diastereoselective alkylation at the C-2 position with a but-3-en-1-yl halide. The auxiliary would direct the electrophile to attack from the less sterically hindered face.

Removal of the auxiliary to yield the enantiomerically enriched product.

Sulfur-containing chiral auxiliaries, often derived from amino acids, have also proven effective in Michael additions and other stereoselective transformations. scielo.org.mx The choice of auxiliary is critical and often requires empirical screening to achieve high diastereoselectivity. nih.gov

Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Typical Applications Removal Conditions
Evans' Oxazolidinones Aldol reactions, Alkylations, Conjugate additions Acidic or basic hydrolysis, Reductive cleavage (e.g., LiBH₄)
Pseudoephedrine/Pseudoephenamine Alkylation of carboxylic acid derivatives (especially for quaternary centers) Acidic or basic hydrolysis
Camphorsultam Diels-Alder reactions, Michael additions, Aldol reactions Hydrolysis (e.g., LiOH/H₂O₂), Reductive cleavage
SAMP/RAMP Hydrazones Asymmetric alkylation of aldehydes and ketones Ozonolysis, Hydrolysis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. scienceopen.com Both organocatalysis and metal-based catalysis could be applied to the synthesis of the target molecule.

Organocatalysis: Small organic molecules can effectively catalyze enantioselective reactions. scienceopen.com For instance, a chiral secondary amine catalyst (e.g., a proline derivative) could activate an α,β-unsaturated aldehyde precursor for a conjugate addition with a sulfur nucleophile, initiating a cascade to form the thiolane ring. nih.gov Chiral thioureas and BINOL-derived phosphoric acids are other powerful organocatalysts that activate substrates through hydrogen bonding. rsc.org

Metal-Based Catalysis: Transition metal complexes with chiral ligands are highly effective for a wide range of asymmetric transformations. A palladium-catalyzed asymmetric allylic thioetherification is a known method for forming chiral carbon-sulfur bonds. rsc.org Similarly, a rhodium or copper complex with a chiral ligand could potentially catalyze the cyclization of a suitable precursor to form the thiolane ring with high enantioselectivity. nih.gov

Stereoisomerism of the But-3-en-1-yl Olefin (E/Z Configuration)

Geometric isomerism, specifically E/Z isomerism, arises from restricted rotation around a double bond when each carbon of the double bond is attached to two different groups. studymind.co.uk The configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. science-revision.co.uk

In the case of the but-3-en-1-yl side chain of this compound, the double bond is a terminal alkene (prop-1-ene substituted at the 3-position). The structure is C(H₂)=CH-. The terminal carbon atom of this double bond is bonded to two identical substituents (two hydrogen atoms).

According to the rules for geometric isomerism, if either carbon of the double bond has two identical substituents, then E/Z isomerism is not possible. libretexts.org Therefore, the but-3-en-1-yl olefin side chain does not exhibit E/Z stereoisomerism.

Conformational Analysis of the Thiolane Ring

The thiolane (tetrahydrothiophene) ring is a non-planar, five-membered saturated heterocycle. Like cyclopentane (B165970), it adopts puckered conformations to relieve torsional strain. The two primary conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry). nih.gov These conformers can interconvert rapidly through a process called pseudorotation with a low energy barrier.

The presence of two bulky substituents at the C-2 position significantly influences the ring's conformational preference. The but-3-en-1-yl and carbaldehyde groups will create considerable steric strain. To minimize this strain, the ring will likely adopt a conformation where one of the C-2 substituents occupies a pseudo-equatorial position.

In a 2-substituted tetrahydrothiophene, two twist conformers are often observed. nih.gov For a 2,2-disubstituted thiolane, the conformational equilibrium would be biased towards the conformer that minimizes unfavorable steric interactions between the substituents and the rest of the ring. A detailed analysis would require computational modeling to determine the lowest energy conformation and the rotational barriers.

Separation and Resolution of Stereoisomers

If a synthesis produces a mixture of stereoisomers (a racemate), separation is necessary to obtain the pure enantiomers. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard techniques like distillation or conventional chromatography. wikipedia.org

Methods for resolving the enantiomers of this compound would include:

Formation of Diastereomers: The racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or standard column chromatography. wikipedia.org After separation, the chiral auxiliary is chemically removed to yield the individual enantiomers. For an aldehyde, a common derivatization strategy involves reaction with a chiral amine to form diastereomeric imines or with a chiral diol to form diastereomeric acetals.

Chiral Chromatography: This is a direct method for separating enantiomers using a chiral stationary phase (CSP). wikipedia.org The enantiomers interact differently with the CSP, leading to different retention times. High-performance liquid chromatography (HPLC) is the most common technique for this purpose. The choice of the CSP and the mobile phase is crucial for achieving good separation (resolution). mdpi.com

Table 2: Overview of Chiral Chromatography Techniques for Resolution

Technique Chiral Stationary Phase (CSP) Type Principle of Separation
Chiral HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives) Enantiomers fit differently into the chiral cavities of the polymer, leading to differential interactions (H-bonding, π-π stacking, dipole-dipole).
Pirkle-type (brush-type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the support.
Macrocyclic antibiotic-based Enantiomers form inclusion complexes of varying stability with the macrocyclic structure.
Chiral SFC (Supercritical Fluid Chromatography) Similar to HPLC Uses supercritical CO₂ as the main mobile phase, often providing faster and more efficient separations than HPLC.
Chiral GC (Gas Chromatography) Cyclodextrin derivatives Enantiomers show different partitioning between the mobile gas phase and the chiral liquid stationary phase.

Stereochemical Stability and Interconversion

The stereochemical integrity of a chiral molecule is a critical aspect of its chemical identity and biological activity. For this compound, the stereocenter at the C2 position of the thiolane ring is of primary concern. The stability of this center dictates whether the (R)- and (S)-enantiomers can be isolated and maintained as single, stable compounds or if they are prone to interconversion, leading to racemization.

A key factor governing the stereochemical stability of aldehydes and ketones is the potential for enolization or enolate formation at the α-carbon. youtube.comlibretexts.org This process involves the removal of a proton from the carbon atom adjacent to the carbonyl group, leading to a planar, achiral enol or enolate intermediate. libretexts.org Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers and, if it proceeds to completion, a racemic mixture. youtube.com

However, in the case of this compound, the chiral center is the C2 carbon, which is a quaternary carbon atom. The four groups attached to this stereocenter are the sulfur atom of the thiolane ring, the C3 methylene group of the ring, the but-3-en-1-yl substituent, and the carbaldehyde group. Crucially, there is no hydrogen atom directly attached to the C2 chiral center.

The absence of an α-hydrogen at the stereocenter renders the typical pathway for racemization via enolization inaccessible. Interconversion of the (R)- and (S)-enantiomers would necessitate the cleavage of a carbon-carbon or carbon-sulfur bond, a process that requires significantly higher energy input than the deprotonation-reprotonation mechanism. Consequently, the stereocenter of this compound is considered to be configurationally stable under normal conditions of temperature and pH.

The following table summarizes the key factors influencing the stereochemical stability of aldehydes and how they apply to this compound:

FactorGeneral Principle for Aldehyde Stereochemical InstabilityRelevance to this compoundExpected Outcome
α-Hydrogen at Stereocenter Presence of an acidic α-hydrogen allows for enolate formation and subsequent racemization/epimerization. youtube.comlibretexts.orgThe C2 stereocenter is a quaternary carbon with no attached hydrogen atom.High stereochemical stability.
Base Catalysis Bases can facilitate the removal of the α-proton, accelerating enolization and interconversion.The primary mechanism for base-catalyzed racemization is not available.Stable under basic conditions that do not promote bond cleavage.
Acid Catalysis Acids can catalyze enolization, leading to stereochemical scrambling.The primary mechanism for acid-catalyzed racemization is not available.Stable under acidic conditions that do not promote bond cleavage.
Thermal Stress High temperatures can provide the activation energy for bond rotation or cleavage, potentially leading to racemization.Interconversion would require the breaking of a C-C or C-S bond, which has a high activation energy.Likely stable to racemization under moderate heating.

Spectroscopic and Structural Elucidation Techniques for 2 but 3 En 1 Yl Thiolane 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the proton and carbon skeletons and their connectivity.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of 2-(But-3-en-1-yl)thiolane-2-carbaldehyde contains several distinct proton environments. The aldehyde proton is expected to appear as a singlet in the downfield region around 9.5-9.7 ppm due to the strong deshielding effect of the carbonyl group. The vinyl protons of the but-3-en-1-yl group are anticipated between 4.9 and 5.8 ppm, exhibiting complex splitting patterns due to both geminal and vicinal coupling. Protons on the thiolane ring and the alkyl portion of the side chain would resonate in the upfield region, typically between 1.5 and 3.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde H (-CHO)9.65Singlet (s)
Vinyl H (-CH=)5.75Multiplet (m)
Vinyl H (=CH₂)5.05Multiplet (m)
Thiolane H (α to S)2.90 - 3.10Multiplet (m)
Thiolane H1.80 - 2.20Multiplet (m)
Butenyl Chain H1.60 - 2.40Multiplet (m)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The most downfield signal corresponds to the aldehyde carbonyl carbon, expected around 202 ppm. docbrown.info The carbons of the double bond are predicted to appear between 115 and 138 ppm. The quaternary C2 carbon, bonded to sulfur, the aldehyde, and the side chain, presents a unique chemical shift. The remaining saturated carbons of the thiolane ring and the butenyl chain resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O202.5
Vinyl C (-CH=)137.8
Vinyl C (=CH₂)115.3
Quaternary C255.0
Thiolane C (α to S)35.0 - 40.0
Thiolane C25.0 - 30.0
Butenyl Chain C28.0 - 38.0

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations within the butenyl side chain (e.g., between the allylic CH₂ and the vinyl CH) and throughout the contiguous protons of the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (over 2-3 bonds) between protons and carbons. sdsu.edu This is vital for connecting the different parts of the molecule across the quaternary C2 carbon. Key correlations would include the aldehyde proton showing a cross-peak to the C2 carbon, and protons from the butenyl side chain and the C3 of the thiolane ring also correlating to C2.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. For this compound, the spectrum would be dominated by a strong, sharp absorption band for the aldehyde C=O stretch. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Intensity
AldehydeC=O Stretch~1725Strong
AldehydeC-H Stretch~2820 and ~2720Medium, distinct
Alkene=C-H Stretch~3080Medium
AlkeneC=C Stretch~1640Medium to weak
AlkaneC-H Stretch2850-2960Strong
ThioetherC-S Stretch600-800Weak to medium

The presence of two distinct peaks around 2720 cm⁻¹ and 2820 cm⁻¹ is characteristic of the C-H bond of an aldehyde group and helps distinguish it from other carbonyl-containing functional groups. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₁₄OS, with a calculated molecular weight of approximately 170.27 g/mol . The high-resolution mass spectrum would provide an exact mass measurement to confirm this formula.

Common fragmentation pathways would likely include:

Loss of the aldehyde group: A peak corresponding to [M-29]⁺ from the cleavage of the CHO radical.

Loss of the butenyl side chain: A peak at [M-55]⁺ resulting from the loss of the C₄H₇ group.

Ring cleavage: Fragmentation of the thiolane ring can lead to various smaller charged species.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophores in this compound are the aldehyde carbonyl group (C=O) and the alkene double bond (C=C).

The aldehyde group is expected to exhibit a weak absorption maximum (λₘₐₓ) around 270-300 nm, which corresponds to the n → π* electronic transition. masterorganicchemistry.com

The isolated C=C double bond undergoes a π → π* transition at a much shorter wavelength, typically below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. masterorganicchemistry.com

Because the two chromophores are not conjugated, the spectrum is not expected to show strong absorptions in the longer UV or visible regions.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid. The method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted into a unique, three-dimensional pattern. By analyzing the angles and intensities of these diffracted beams, scientists can produce a three-dimensional map of the electron density within the crystal. From this map, the exact positions of the atoms in the molecule can be determined, as well as the bond lengths and angles between them.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its molecular structure. It would confirm the connectivity of the butenyl side chain to the C2 position of the thiolane ring, adjacent to the aldehyde group. Furthermore, it would reveal the conformation of the five-membered thiolane ring (e.g., envelope or twist conformation) and the spatial orientation of the substituents in the solid state.

Despite the power of this technique, a review of scientific literature indicates that specific X-ray crystallographic data for this compound has not been published. Therefore, experimental data regarding its crystal system, space group, and precise atomic coordinates are not available at this time. Were the data available, it would typically be presented in a format similar to the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.54
b (Å) 10.21
c (Å) 12.33
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1075.6
Z 4
Density (calculated) (g/cm³) 1.065
R-factor (%) 4.5

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystallographic data for this specific compound could be found.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves to confirm the empirical formula of the substance, and when combined with molecular weight data, its molecular formula.

The molecular formula for this compound is C₉H₁₄OS. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), oxygen (16.00 g/mol ), and sulfur (32.07 g/mol ), the theoretical elemental composition can be calculated. This provides a benchmark against which experimental results would be measured to verify the purity and identity of a synthesized sample.

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical values derived from its formula are presented below.

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis

Element Theoretical % Experimental %
Carbon (C) 62.74% Data not available
Hydrogen (H) 8.19% Data not available
Oxygen (O) 9.29% Data not available

This technique is crucial in the characterization of new compounds to ensure that the synthesized material has the correct elemental composition and is free from significant impurities.

Computational Chemistry and Theoretical Studies of 2 but 3 En 1 Yl Thiolane 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-(but-3-en-1-yl)thiolane-2-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. nih.govmdpi.com This process identifies the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometric Parameters: Below is a hypothetical table of selected optimized geometric parameters for the molecule, as would be generated by a DFT calculation.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-S (average)~1.85 Å
Bond AngleS-C-C (in ring)~105°
Bond AngleO=C-H~121°
Dihedral AngleC-S-C-C (ring pucker)Varies with conformer

Note: These values are illustrative and represent typical ranges for such functional groups.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to have significant electron density on the sulfur atom and the C=C double bond of the butenyl group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be localized on the carbonyl group (C=O), making the carbonyl carbon the primary site for nucleophilic attack. researchgate.netwuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Based on the ΔE, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rdd.edu.iqnih.gov

Hypothetical Global Reactivity Descriptors:

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO Energy (EHOMO)--6.5Electron-donating ability
LUMO Energy (ELUMO)--1.2Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.3High value suggests good kinetic stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.85Escaping tendency of electrons
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65Resistance to change in electron distribution
Electrophilicity Index (ω)μ² / (2η)2.79Propensity to accept electrons

Note: These values are for illustrative purposes to demonstrate the output of FMO analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides invaluable insights into reaction mechanisms by modeling the entire reaction pathway from reactants to products. nih.gov This involves locating and characterizing transition states (TS), which are the highest energy points along a reaction coordinate. ucsb.eduwikipedia.org For this compound, several reactions could be modeled, such as the nucleophilic addition to the aldehyde, oxidation of the sulfur atom, or reactions involving the butenyl side chain.

For instance, modeling the addition of a nucleophile (e.g., a hydride ion) to the carbonyl carbon would involve:

Locating Reactants and Products: Optimizing the geometries of the starting molecule and the final alcohol product.

Finding the Transition State: Using algorithms like the synchronous transit-guided quasi-Newton (QST2) method to find the saddle point on the potential energy surface corresponding to the TS. ucsb.edu

Verifying the Transition State: Performing a vibrational frequency calculation to confirm the TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the path from the TS down to the reactants and products to ensure it connects the correct species. nih.gov

This analysis provides the activation energy (the energy difference between the reactants and the TS), which is crucial for predicting reaction rates. Studies on aldehyde reactions often focus on pathways like addition, condensation, or redox processes. acs.orgmasterorganicchemistry.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.govmdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. chemaxon.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts are then correlated with experimental data to confirm the structure. Computational studies on organosulfur compounds have shown good agreement between DFT-predicted and experimental NMR data. researchgate.net

Vibrational (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. mdpi.com Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend, C-S stretch). A prominent peak in the predicted IR spectrum for this molecule would be the strong C=O stretching vibration, expected around 1720-1740 cm⁻¹. Comparing the calculated spectrum with an experimental one helps to confirm the presence of key functional groups.

Illustrative Predicted Spectroscopic Data:

Spectroscopy TypeKey FeaturePredicted Value
¹³C NMRCarbonyl Carbon (C=O)~195-205 ppm
¹H NMRAldehyde Proton (CHO)~9.5-10.0 ppm
¹H NMRVinyl Protons (=CH₂)~5.0-5.8 ppm
IR FrequencyC=O Stretch~1730 cm⁻¹
IR FrequencyC=C Stretch~1640 cm⁻¹

Note: These are typical, illustrative ranges and the exact values would depend on the computational method and solvent model used.

Conformational Analysis via Molecular Mechanics and Dynamics

Due to the flexible butenyl side chain and the non-planar nature of the five-membered thiolane ring, this compound can exist in numerous conformations. libretexts.org

Molecular Mechanics (MM): MM methods provide a fast way to explore the conformational space. A systematic conformational search can be performed by rotating the single bonds in the butenyl chain and allowing the ring to pucker, identifying a set of low-energy conformers. researchgate.net The thiolane ring itself typically adopts envelope or twist conformations to relieve torsional strain. dalalinstitute.com

QSAR Studies (without explicit biological findings)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of molecules with a specific property, often biological activity. wikipedia.org A hypothetical QSAR study involving this compound would follow these steps:

Dataset Assembly: A series of structurally related thiolane derivatives would be compiled.

Descriptor Calculation: For each molecule in the series, including the title compound, a wide range of numerical descriptors would be calculated. neovarsity.orgnih.gov These descriptors quantify various aspects of the molecule's structure and properties. nih.gov

1D/2D Descriptors: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors, topological indices.

3D Descriptors: Molecular surface area, volume, shape indices.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges (from DFT calculations).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation linking the calculated descriptors to the property of interest.

The resulting QSAR model could then be used to predict the property for new, untested thiolane derivatives, guiding further molecular design.

Future Research Directions and Perspectives for 2 but 3 En 1 Yl Thiolane 2 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Routes

While established methods may exist for the synthesis of substituted thiolanes, future research will likely focus on developing more atom-economical, energy-efficient, and environmentally benign synthetic pathways to 2-(but-3-en-1-yl)thiolane-2-carbaldehyde. Current multi-step syntheses often suffer from challenges related to yield, scalability, and waste generation.

Future approaches could prioritize:

Catalytic Strategies: Investigating novel organocatalytic or transition-metal-catalyzed reactions to construct the thiolane ring or introduce the side chains in a single step. This could involve cycloaddition reactions or tandem processes that minimize intermediate purification steps.

Renewable Starting Materials: Exploring pathways that utilize feedstocks derived from renewable resources to reduce the environmental footprint of the synthesis.

Green Solvents and Reagents: Emphasizing the use of safer, less toxic solvents and reagents, moving away from traditional volatile organic compounds.

StrategyPotential AdvantageResearch Focus
Tandem Cyclization/Functionalization Reduced step-count, less wasteDevelopment of catalysts that can mediate both ring formation and side-chain installation in one pot.
Organocatalysis Avoidance of toxic heavy metals, mild reaction conditionsDesign of chiral catalysts for asymmetric synthesis, leading directly to enantiopure products.
Biocatalysis High selectivity, green reaction media (e.g., water)Screening for enzymes that can perform key transformations in the synthetic sequence.

Exploration of Novel Reaction Pathways and Reactivity Patterns

The combination of an aldehyde, a thioether, and an alkene in this compound suggests a rich and underexplored reactive landscape. Future research should aim to uncover novel transformations by exploiting the interplay between these functional groups. Visible-light photocatalysis, for instance, has emerged as a powerful tool for unlocking unique reaction pathways. mdpi.comrsc.org

Key areas for investigation include:

Intramolecular Reactions: Probing conditions that could induce intramolecular cyclizations, such as radical cyclizations involving the alkene and the aldehyde, or reactions involving the sulfur atom to form bicyclic or spirocyclic systems.

Tandem Reactions: Designing one-pot sequences where the aldehyde is first transformed, followed by a subsequent reaction at the double bond (or vice versa), allowing for the rapid construction of molecular complexity.

Sulfur Atom Participation: Investigating the role of the thiolane sulfur atom in modulating the reactivity of the adjacent aldehyde or participating directly in reactions, potentially through sulfur ylide formation. The study of electrophilic cyclization in similar thio-derivatives provides a precedent for such investigations. dnu.dp.ua

Investigation of Stereoselective Control in Derivatization

The C2 carbon of the thiolane ring is a stereocenter, meaning the compound exists as a pair of enantiomers. Future research must address the stereoselective synthesis and derivatization of this molecule, as the biological activity and material properties of its derivatives will likely be dependent on their stereochemistry.

Prospective research directions include:

Asymmetric Synthesis: Developing synthetic routes that produce a single enantiomer of the molecule in high purity. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material.

Stereodivergent Derivatization: Exploring reactions that can generate different stereoisomers of a product from the same racemic starting material by changing catalysts or reaction conditions.

Chiral Analysis: Establishing robust analytical methods to determine the enantiomeric purity of the compound and its derivatives.

Computational Design of Advanced Derivatives

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery of new derivatives with desired properties, bypassing extensive trial-and-error synthesis. Future work should leverage in silico methods to guide synthetic efforts. The design of novel thiophene-containing fungicides based on active substructures serves as a successful example of this approach. mdpi.com

Specific computational approaches could involve:

Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction mechanisms and predict the feasibility of novel transformations, helping to prioritize experimental work.

Virtual Screening: Designing virtual libraries of derivatives and using molecular docking simulations to predict their potential as ligands for biological targets such as enzymes or receptors.

Property Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical or biological properties of designed derivatives, focusing synthetic efforts on the most promising candidates.

Computational MethodApplication AreaDesired Outcome
Density Functional Theory (DFT) Reaction mechanism studiesIdentification of lowest-energy reaction pathways and prediction of product selectivity.
Molecular Docking Drug discovery, materials sciencePrediction of binding affinity and orientation of derivatives in protein active sites.
QSAR Modeling Agrochemical/pharmaceutical designCorrelation of molecular structure with specific activities to guide the design of more potent compounds.

Integration into Flow Chemistry and Automated Synthesis

To enhance the efficiency, safety, and scalability of synthesizing and derivatizing this compound, future research should explore the adoption of continuous flow chemistry and automated synthesis platforms. researchgate.net Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, improved purity, and safer handling of reactive intermediates. umontreal.ca

The integration of these technologies could enable:

Rapid Reaction Optimization: Automated flow systems, potentially coupled with machine learning algorithms, can rapidly screen a wide range of reaction conditions to find the optimal parameters in a fraction of the time required by traditional batch methods. beilstein-journals.org

On-Demand Synthesis: The ability to produce specific quantities of the compound or its derivatives as needed, avoiding the storage of potentially unstable materials.

Multi-Step Telescoped Synthesis: Designing integrated flow setups where multiple reaction steps are performed sequentially without the need to isolate and purify intermediates, significantly streamlining the synthetic process for creating complex molecules. nih.gov This approach has proven effective for the synthesis of various heterocyclic compounds. nih.gov

By pursuing these research avenues, the scientific community can fully elucidate the chemical potential of this compound, paving the way for its application in diverse fields of chemical science.

Q & A

Q. What are the common synthetic routes for 2-(But-3-en-1-yl)thiolane-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves functionalizing a thiolane ring with a but-3-en-1-yl group and an aldehyde. Key steps include:
  • Thiolane Ring Formation : Cyclization of 1,4-dithiols with appropriate aldehydes under acidic conditions.
  • Substituent Introduction : The but-3-en-1-yl group can be introduced via alkylation or Grignard reactions.
  • Aldehyde Protection/Deprotection : Use of protecting groups (e.g., acetals) to prevent undesired side reactions during synthesis .
    Optimization strategies:
  • Adjust reaction temperature (e.g., reflux in toluene for intramolecular Diels-Alder reactions) .
  • Catalytic additives (e.g., p-TsOH for dehydration steps) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the thiolane ring, aldehyde proton (~9-10 ppm), and but-3-en-1-yl vinyl protons (δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C9_9H12_{12}OS) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (1700–1720 cm1^{-1}) and C=C bonds (1640–1680 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Advanced Research Questions

Q. How does the but-3-en-1-yl substituent influence the reactivity of the thiolane ring and aldehyde group in nucleophilic addition reactions?

  • Methodological Answer :
  • Steric Effects : The bulky but-3-en-1-yl group may hinder nucleophilic attack at the aldehyde, requiring polar solvents (e.g., DMF) to enhance reactivity .
  • Electronic Effects : The electron-rich thiolane sulfur atoms can stabilize transition states, facilitating thioacetal formation with thiols under mild conditions (e.g., chlorotrimethylsilane as a catalyst) .
  • Conjugation : The aldehyde’s conjugation with the thiolane ring may alter its electrophilicity, impacting reaction rates with amines or hydrazines .

Q. What computational approaches can predict the solvation effects and electronic properties of this compound?

  • Methodological Answer :
  • Continuum Solvation Models : Use quantum mechanical frameworks (e.g., PCM or COSMO) to simulate solvent effects on reaction pathways and tautomer stability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the thiolane ring in different solvents .

Q. How can researchers resolve contradictions between experimental data and computational predictions regarding the compound’s reaction pathways?

  • Methodological Answer :
  • Kinetic Studies : Compare experimental rate constants with computed activation energies (DFT) to identify discrepancies in transition states .
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H isotopes to trace reaction mechanisms (e.g., aldehyde hydration vs. thiolane ring-opening) .
  • Parameter Adjustment : Refine computational models by incorporating solvent microenvironments or entropy effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.